molecular formula C24H21BrN2OS B2943341 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide CAS No. 1024124-83-1

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide

Numéro de catalogue B2943341
Numéro CAS: 1024124-83-1
Poids moléculaire: 465.41
Clé InChI: FMIYDRJXTXGKME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide, also known as BPI-002, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of indole-based compounds, which have been widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

Antidiabetic Potential

A study highlighted the synthesis and evaluation of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides as potent antidiabetic agents. By adopting chemical transformations and testing synthesized molecules for their α-glucosidase inhibitory activity, two compounds were found to exhibit significant antidiabetic potential, suggesting their usefulness as lead molecules for further research to develop improved antidiabetic agents (Nazir et al., 2018).

Glutaminase Inhibitors for Cancer Treatment

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs aimed to identify more potent glutaminase inhibitors, which are crucial for cancer treatment. The study led to the development of analogs with improved drug-like properties and demonstrated significant in vitro and in vivo anticancer activity, indicating potential for therapeutic applications (Shukla et al., 2012).

Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Agents

A study focused on the Leuckart synthesis and pharmacological assessment of novel acetamide derivatives for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The research identified compounds with activities comparable to standard drugs, highlighting the role of specific substituents in their pharmacological effects (Rani et al., 2016).

σ1 Receptor Ligands

The synthesis and evaluation of N-(1-benzylpiperidin-4-yl)arylacetamides as potent σ1 receptor ligands were described, aiming at understanding their binding properties and potential therapeutic applications. This research contributes to the development of compounds with specific affinity for σ1 versus σ2 receptors, which could be beneficial in treating neurological disorders (Huang et al., 2001).

Antimicrobial Activity

Another study synthesized and evaluated the antibacterial activity of a novel compound against Gram-negative and Gram-positive bacteria, including drug-resistant clinical isolates. The compound demonstrated moderate antibacterial activity, and its spectroscopic characterization and reactivity study provided insights into its potential as a lead molecule for further development of antimicrobial agents (Aswathy et al., 2017).

Propriétés

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2OS/c25-19-12-10-18(11-13-19)23-24(20-8-4-5-9-21(20)27-23)29-15-14-26-22(28)16-17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIYDRJXTXGKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.